2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
2-{[1-(6-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an oxy-pyrrolidinyl bridge to a 6-methoxypyridine-3-carbonyl group. This structure combines electron-rich aromatic systems (pyrimidine and pyridine) with a flexible pyrrolidine ring, which may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-21-13-4-3-11(9-18-13)14(20)19-8-5-12(10-19)22-15-16-6-2-7-17-15/h2-4,6-7,9,12H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSLYQDKLNYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogues from Catalogs
The Catalog of Pyridine Compounds (2017) lists several structurally related derivatives (). Key comparisons include:
*Note: Molecular weights for some compounds are estimated based on structural formulas.
Key Observations:
Substituent Effects :
- The methoxy group in the target compound and HB083 may enhance solubility compared to HB084’s fluorine and silyloxy groups, which introduce hydrophobicity .
- The pyrrolidinyl-oxy bridge in the target compound provides conformational flexibility, unlike HB084’s rigid silyloxy-pyrrolidine or HB083’s simple amine substituent.
Pharmacophore Diversity: The target’s pyrimidine-pyridine-carbonyl system contrasts with HB084’s fluoropyridine and ’s ethanone, suggesting divergent binding modes. Pyrimidine rings often participate in π-π stacking, while carbonyl groups may form hydrogen bonds .
Commercial and Research Relevance
- Cost Drivers : The higher price of HB084 ($400/g) vs. HB083 ($240/g) reflects the added complexity of fluorine and silyl groups, suggesting the target compound’s synthesis would also be cost-intensive .
Biological Activity
The compound 2-{[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 314.34 g/mol. The compound features a pyrimidine core, which is substituted with a pyrrolidine ring and a methoxypyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 2097890-64-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The methoxypyridine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, facilitating its role as a potential therapeutic agent.
Interaction with Cellular Pathways
Research indicates that the compound can serve as a probe to investigate cellular pathways, particularly those involving pyrimidine metabolism. Its structural features allow it to modulate the activity of enzymes associated with these pathways, potentially leading to therapeutic applications in metabolic disorders.
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The specific compound has shown promise in inhibiting the growth of various pathogens, which is critical for developing new antibiotics.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyrimidine derivatives. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
Case Studies and Research Findings
- In vitro Studies : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.
- Mechanistic Insights : Further research indicated that the compound downregulates key oncogenes while upregulating tumor suppressor genes, showcasing its dual role in cancer therapy.
- Synergistic Effects : In combination therapy studies, this compound has been shown to enhance the efficacy of existing chemotherapeutics, suggesting potential for use in combination regimens.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring or the methoxypyridine moiety can significantly alter its pharmacological profile.
Key Findings from SAR Studies
- Pyrrolidine Substituents : Variations in the pyrrolidine ring have been linked to enhanced binding affinity and selectivity towards specific targets.
- Methoxy Group Positioning : The position of the methoxy group on the pyridine ring plays a pivotal role in determining the overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
